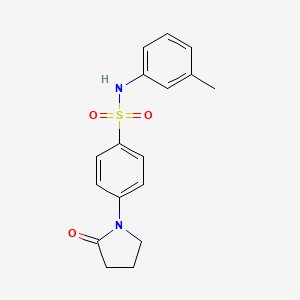
N-(3-methylphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-methylphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide, also known as MPB, is a sulfonamide compound that has been extensively studied for its potential therapeutic applications. MPB exhibits a variety of biochemical and physiological effects, making it a promising candidate for further research.
作用機序
The mechanism of action of N-(3-methylphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide is not fully understood, but it is believed to act through inhibition of certain enzymes and receptors in the body. N-(3-methylphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. It has also been shown to inhibit the activity of the protein kinase C (PKC) signaling pathway, which is involved in cell growth and proliferation.
Biochemical and Physiological Effects:
N-(3-methylphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide exhibits a variety of biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-microbial properties. It has been shown to reduce inflammation in animal models of arthritis and colitis. N-(3-methylphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. Additionally, N-(3-methylphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide has been shown to have antibacterial and antifungal activity.
実験室実験の利点と制限
One advantage of using N-(3-methylphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide in lab experiments is its well-characterized synthesis method, which allows for the production of high purity and high yields of the compound. N-(3-methylphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide also exhibits a wide range of biochemical and physiological effects, making it a versatile tool for scientific research. However, one limitation of using N-(3-methylphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide in lab experiments is its relatively low solubility in water, which may limit its use in certain experimental settings.
将来の方向性
There are many potential future directions for research on N-(3-methylphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide. One area of interest is its potential as a treatment for Alzheimer's disease and other neurodegenerative disorders. N-(3-methylphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide has been shown to reduce inflammation and oxidative stress in the brain, which are thought to contribute to the development of these conditions. Additionally, N-(3-methylphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide may have potential as a treatment for cancer and other diseases characterized by abnormal cell growth and proliferation. Further research is needed to fully understand the mechanism of action of N-(3-methylphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide and its potential therapeutic applications.
合成法
The synthesis of N-(3-methylphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide involves the reaction of 3-methylbenzenesulfonyl chloride with 2-pyrrolidone, followed by the addition of aniline. The resulting product is then purified through recrystallization. This method has been optimized to yield high purity and high yields of N-(3-methylphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide.
科学的研究の応用
N-(3-methylphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide has been investigated for its potential as a therapeutic agent in a variety of scientific research applications. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial properties. N-(3-methylphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide has also been studied for its potential as a treatment for Alzheimer's disease and other neurodegenerative disorders.
特性
IUPAC Name |
N-(3-methylphenyl)-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-13-4-2-5-14(12-13)18-23(21,22)16-9-7-15(8-10-16)19-11-3-6-17(19)20/h2,4-5,7-10,12,18H,3,6,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMTPHBLXTDTSDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)N3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methylphenyl)-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

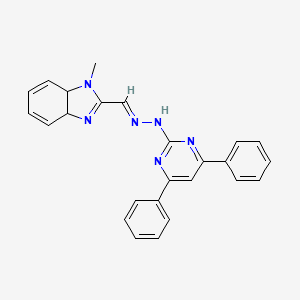
![N-(4-methoxyphenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B5693401.png)
![5,7-diisopropyl-2-(2-methylphenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5693403.png)
![methyl 4-[(cyclopentylcarbonyl)amino]benzoate](/img/structure/B5693410.png)
![N-(2-benzyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)acetamide](/img/structure/B5693418.png)
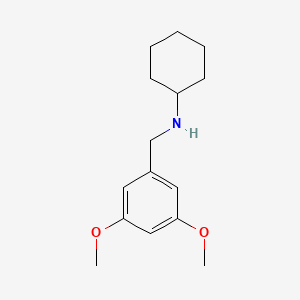
![2-{[5-(3,4-dimethoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-1-(4-methoxyphenyl)ethanone](/img/structure/B5693439.png)
![methyl 4-{[(2-furoylamino)carbonothioyl]amino}benzoate](/img/structure/B5693440.png)
![6-chloro-2-(2-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5693445.png)
![4-methoxy-N-(6-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B5693451.png)
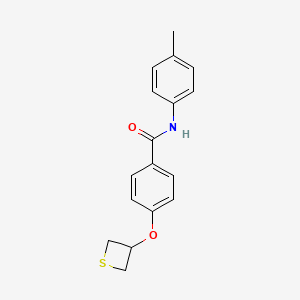
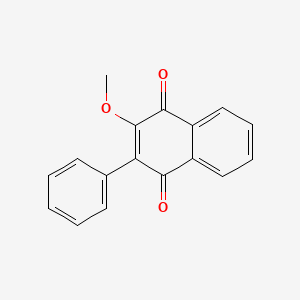
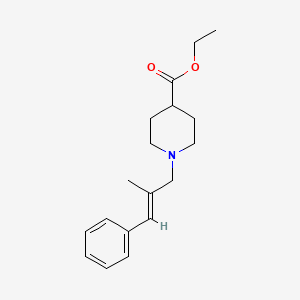
![1-{4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoyl}-4-chloro-3,5-dimethyl-1H-pyrazole](/img/structure/B5693490.png)